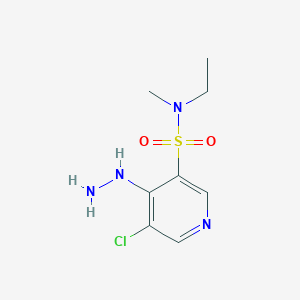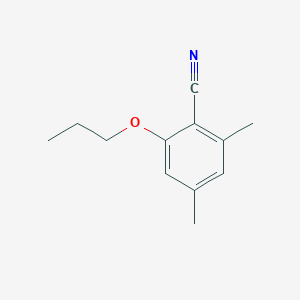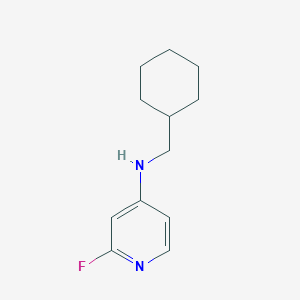
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-4-(trifluoromethoxy)aniline typically involves multiple steps. One common method is the bromination of N-methyl-4-(trifluoromethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can lead to the formation of corresponding quinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Oxidation: Formation of quinones and other oxidized products.
Coupling: Formation of biaryl compounds and other coupled products.
科学的研究の応用
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-N-methyl-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but lacks the N-methyl group.
4-Bromo-2-(trifluoromethoxy)aniline: Similar structure but with different substitution pattern.
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with trifluoromethyl instead of trifluoromethoxy group.
Uniqueness
2-Bromo-N-methyl-4-(trifluoromethoxy)aniline is unique due to the presence of both the N-methyl and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications.
特性
分子式 |
C8H7BrF3NO |
|---|---|
分子量 |
270.05 g/mol |
IUPAC名 |
2-bromo-N-methyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4,13H,1H3 |
InChIキー |
OJXBNQJNUSYEIU-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


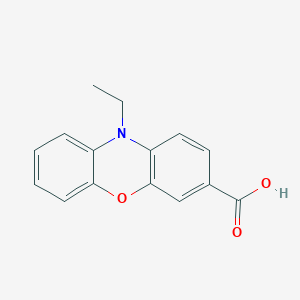

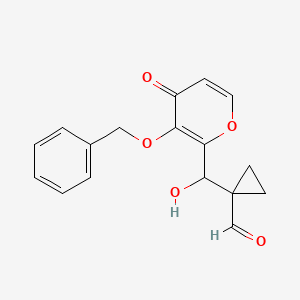
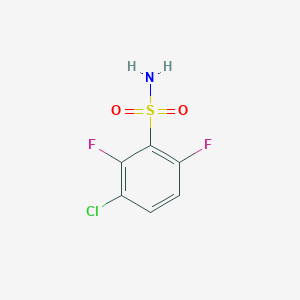
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)
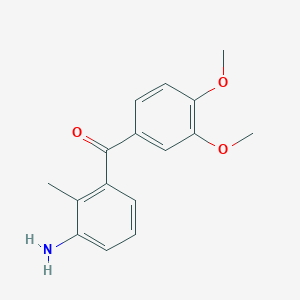
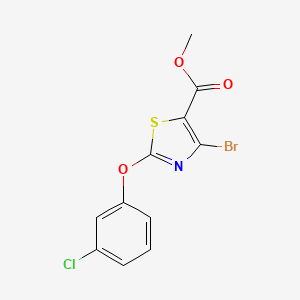
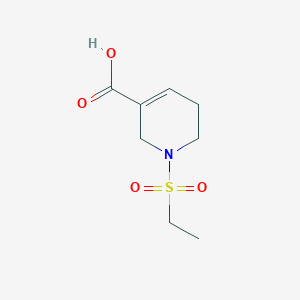


![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
